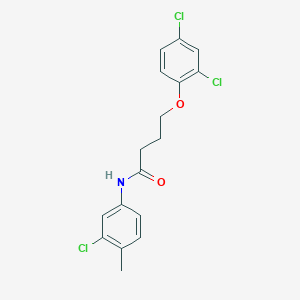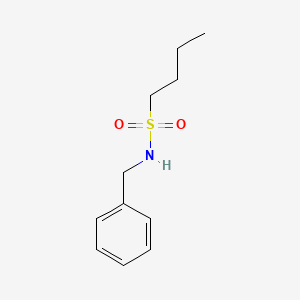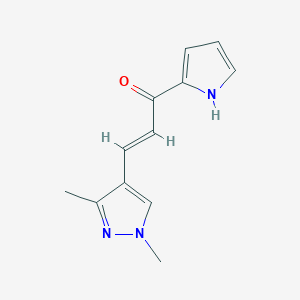![molecular formula C17H22N2O3 B4719573 3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4719573.png)
3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione
Übersicht
Beschreibung
3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione, also known as CP-31398, is a small molecule that has been extensively studied for its potential as a cancer therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Wirkmechanismus
The mechanism of action of 3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione is complex and not fully understood. It has been shown to interact with several proteins involved in cell cycle regulation and DNA repair, including p53, MDM2, and ATM. 3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has been shown to stabilize the p53 protein, which is a tumor suppressor protein that is often mutated or dysfunctional in cancer cells. By stabilizing p53, 3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. 3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has also been shown to inhibit the growth and migration of cancer cells, and to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, and it has been extensively studied for its potential as a cancer therapeutic agent. However, there are also limitations to its use in lab experiments. 3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has low solubility in water, which can make it difficult to work with in some experiments. In addition, its mechanism of action is complex and not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione. One area of focus is the development of more potent and selective analogs of 3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione treatment. Finally, there is ongoing research into the use of 3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione in combination with other cancer therapies, such as chemotherapy and radiation therapy, to improve treatment outcomes.
Wissenschaftliche Forschungsanwendungen
3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This makes it a promising candidate for cancer treatment, as it has the potential to be highly selective and effective.
Eigenschaften
IUPAC Name |
3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2)15(20)19(16(21)18-17)9-4-10-22-14-8-7-12-5-3-6-13(12)11-14/h7-8,11H,3-6,9-10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNJPBPNTFVRAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCOC2=CC3=C(CCC3)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4719525.png)

![propyl 4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4719536.png)

![1-(tetrahydro-2-furanylcarbonyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B4719541.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B4719544.png)



![N-[3-(acetylamino)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4719591.png)
![N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide](/img/structure/B4719593.png)
